6-(2-fluorophenyl)-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Modern Chemical and Biological Research
The indole ring system, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a structural motif of immense importance in chemistry and biology. Its unique electronic properties and the ability to participate in various chemical interactions have made it a focal point of research for over a century.
The history of indole chemistry is intrinsically linked to the study of the dye indigo (B80030). smolecule.commdpi.com The name "indole" itself is a portmanteau of indigo and oleum, derived from the initial isolation of the compound from the treatment of indigo dye. mdpi.com In 1866, Adolf von Baeyer accomplished a pivotal milestone by reducing oxindole (B195798) to indole using zinc dust, and in 1869, he proposed its chemical structure. smolecule.commolport.com
The late 19th and early 20th centuries saw the development of foundational synthetic methods that are still in use today. The Fischer indole synthesis, developed by Emil Fischer in 1883, became one of the most reliable and widely used methods for creating the indole ring from the reaction of phenylhydrazine (B124118) with aldehydes or ketones under acidic conditions. molport.comorganic-chemistry.orgjbarbiomed.com Over time, the synthetic toolkit for indoles expanded significantly with the introduction of other named reactions, including the Leimgruber–Batcho, Bischler-Möhlau, and Reissert syntheses, each offering different pathways to access diverse indole derivatives. smolecule.comjbarbiomed.com Interest in indole chemistry intensified in the 1930s upon the discovery that the indole nucleus is a core component of many important natural products, such as the essential amino acid tryptophan and various alkaloids. smolecule.com This realization spurred extensive research, cementing indole's role as a critical scaffold in organic and medicinal chemistry. beilstein-journals.org
Table 1: Key Milestones in the Evolution of Indole Chemistry
| Year | Milestone | Description | Key Figure(s) |
|---|---|---|---|
| 1866 | First Synthesis of Indole | Reduction of oxindole to indole using zinc dust. smolecule.comorganic-chemistry.org | Adolf von Baeyer |
| 1869 | Structure Proposed | The chemical structure of indole was proposed. smolecule.commolport.com | Adolf von Baeyer |
| 1883 | Fischer Indole Synthesis | Development of a method to synthesize indoles from phenylhydrazines and carbonyl compounds. organic-chemistry.orgjbarbiomed.com | Emil Fischer |
In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, diverse biological targets, often leading to compounds with a wide range of pharmacological activities. The indole nucleus is widely recognized as a classic example of such a scaffold. evitachem.comsmolecule.comresearchgate.net Its prevalence in numerous natural products, alkaloids, and approved drugs underscores its therapeutic significance. Current time information in Bangalore, IN.researchgate.netomicsonline.org
The structural versatility of the indole ring allows it to mimic protein structures and participate in crucial biological interactions, including hydrogen bonding, π–π stacking, and cation–π interactions. evitachem.comsmolecule.com This adaptability enables indole-based compounds to serve as ligands for a vast array of receptors and enzymes. researchgate.net Consequently, indole derivatives have been successfully developed into drugs for treating a wide spectrum of diseases, including cancer, inflammation, microbial infections, and neurological disorders. evitachem.comCurrent time information in Bangalore, IN.researchgate.net The ability to readily functionalize different positions of the indole ring allows medicinal chemists to fine-tune the pharmacological profile of drug candidates, optimizing potency, selectivity, and pharmacokinetic properties. evitachem.comresearchgate.net
Table 2: Examples of Marketed Drugs Featuring the Indole Scaffold
| Drug Name | Therapeutic Class | Biological Target/Mechanism of Action |
|---|---|---|
| Indomethacin | Anti-inflammatory (NSAID) | Inhibits cyclooxygenase (COX) enzymes. |
| Sumatriptan | Antimigraine | 5-HT receptor agonist. researchgate.net |
| Ondansetron | Antiemetic | 5-HT₃ receptor antagonist. |
| Vincristine | Anticancer | Inhibits microtubule polymerization. researchgate.net |
| Panobinostat | Anticancer | Histone deacetylase (HDAC) inhibitor. mdpi.comresearchgate.net |
Contextualization of 6-(2-Fluorophenyl)-1H-Indole within Fluorinated Indole Derivatives
The targeted introduction of fluorine atoms into bioactive molecules is a widely employed strategy in modern drug design. When applied to the privileged indole scaffold, this approach has led to the development of numerous compounds with enhanced pharmacological properties. This compound represents a specific example within this class, combining the core indole structure with a strategically placed fluorinated phenyl ring.
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. rjptonline.org Fluorine is the most electronegative element, and its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects are significant. In the context of indole derivatives, fluorine substitution is a key tool for modulating biological activity. beilstein-journals.org
Introducing fluorine can increase a compound's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. researchgate.net This can lead to improved pharmacokinetic profiles, such as a longer half-life. Furthermore, the strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can influence the acidity (pKa) of nearby functional groups, such as the indole N-H, which can in turn affect binding affinity to biological targets. researchgate.net Fluorination can also enhance membrane permeability and alter the conformation of a molecule, potentially leading to stronger and more selective interactions with target proteins. researchgate.net These combined effects have made the synthesis of fluorinated indoles an active area of research in the quest for more effective and safer therapeutic agents. rsc.org
Research on this compound and its structural relatives spans synthetic methodology, medicinal chemistry, and materials science. While studies focusing exclusively on this specific isomer are limited, the broader research on closely related analogues provides insight into its potential applications.
The synthesis of 6-aryl indoles, including this compound, can be achieved through several established synthetic routes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are pivotal for this purpose, typically involving the reaction of a halogenated indole (e.g., 6-bromoindole) with a corresponding (2-fluorophenyl)boronic acid derivative. smolecule.com Another classic approach is the Fischer indole synthesis, which would utilize a suitably substituted phenylhydrazine and a carbonyl compound. smolecule.com More contemporary methods include the synthesis from 2-fluorophenyl imines, which can yield various substituted indoles through cyclization. organic-chemistry.orgresearchgate.net
The research trajectories for this class of compounds are diverse. In medicinal chemistry, analogues of this compound have been investigated for various therapeutic activities. For example, a related compound, 2-(4-fluorophenyl)-6-(piperidin-4-yl)-3-(pyridin-3-yl)-1H-indole, has shown anticoccidial activity. omicsonline.orgrjpn.org Furthermore, a sulfonamide derivative, 6-Chloro-N-(4-cyano-2-fluorophenyl)-1H-indole-3-sulfonamide, has been explored for its potential as an anticancer and anti-inflammatory agent, reportedly acting through the inhibition of the NLRP3 inflammasome. The broader class of 2-phenyl indole derivatives is known to possess a wide spectrum of biological activities, including antimicrobial and neuroprotective effects, highlighting the potential of the core scaffold. omicsonline.org Beyond medicine, aryl-substituted indoles are also of interest in materials science for their photophysical properties, with research exploring their use as fluorescent probes and in optoelectronic materials. researchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C14H10FN |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
6-(2-fluorophenyl)-1H-indole |
InChI |
InChI=1S/C14H10FN/c15-13-4-2-1-3-12(13)11-6-5-10-7-8-16-14(10)9-11/h1-9,16H |
InChI Key |
JVIRAOFTFZPEIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)C=CN3)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 6-(2-Fluorophenyl)-1H-Indole Core
The creation of the this compound structure can be approached through several strategic pathways. These methods either build the indole (B1671886) core with the substituent already in place or introduce the 2-fluorophenyl group onto a pre-formed, functionalized indole ring.
Fischer Indole Synthesis Adaptations for Fluorophenyl Indoles
The Fischer indole synthesis, a venerable and widely used method, involves the acid-catalyzed cyclization of an arylhydrazone. organic-chemistry.orgnih.gov To synthesize this compound, the requisite starting material would be the hydrazone derived from (4-(2-fluorophenyl)phenyl)hydrazine and a suitable aldehyde or ketone, such as acetaldehyde (B116499) or pyruvic acid. elsevierpure.com The general mechanism proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an ene-hydrazine. nih.gov This intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and aromatization to yield the indole core. nih.govelsevierpure.com
The presence of the 2-fluorophenyl substituent on the phenylhydrazine (B124118) ring introduces electronic effects that can influence the reaction's efficiency. Electron-withdrawing groups, such as fluorine, can slow down the key acs.orgacs.org-sigmatropic rearrangement step by reducing the electron density of the aromatic ring. nih.gov Consequently, harsher reaction conditions, such as higher temperatures or the use of stronger Brønsted or Lewis acids (e.g., polyphosphoric acid, zinc chloride), may be necessary to drive the reaction to completion. organic-chemistry.orgnih.gov While the Fischer synthesis is robust, its success can be substrate-dependent, and certain substitution patterns may lead to lower yields or reaction failure. organic-chemistry.orgmdpi.com
Table 1: Key Aspects of Fischer Indole Synthesis for 6-Arylindoles
| Parameter | Description | Reference |
|---|---|---|
| Starting Materials | Arylhydrazine (e.g., (4-(2-fluorophenyl)phenyl)hydrazine) and a ketone or aldehyde. | elsevierpure.com |
| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃). | nih.gov |
| Key Intermediate | Ene-hydrazine, which undergoes a acs.orgacs.org-sigmatropic rearrangement. | nih.gov |
| Influence of EWG | Electron-withdrawing groups (like fluorine) on the arylhydrazine can hinder the reaction. | nih.gov |
| Potential Issues | Reaction failure with certain substitution patterns; potential for low yields. | organic-chemistry.orgmdpi.com |
Palladium-Catalyzed Coupling Reactions in Indole Synthesis
Palladium-catalyzed cross-coupling reactions offer a powerful and modular alternative for synthesizing 6-arylindoles. These methods typically involve creating the C-C bond between a pre-formed indole ring and the 2-fluorophenyl group. This approach provides high functional group tolerance and generally proceeds under milder conditions than the Fischer synthesis.
The Stille coupling reaction forms a carbon-carbon bond between an organotin compound and an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgnih.gov To synthesize this compound via this method, one could couple a 6-haloindole (e.g., 6-bromo-1H-indole or 6-iodo-1H-indole) with (2-fluorophenyl)trialkylstannane. Alternatively, the coupling could be performed between a 6-(trialkylstannyl)-1H-indole and a 2-fluorophenyl halide like 2-fluoro-1-iodobenzene.
The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov A significant advantage of Stille coupling is the stability of organostannanes to air and moisture. nih.gov However, a major drawback is the toxicity of tin compounds. organic-chemistry.org
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, joining an organoboron species with an organic halide or triflate. elsevierpure.com This reaction is highly favored due to the low toxicity and stability of the boronic acid reagents and the generally high yields achieved. researchgate.net
The synthesis of this compound via Suzuki coupling would typically involve the reaction of a 6-halo-1H-indole (preferably 6-bromo-1H-indole) with 2-fluorophenylboronic acid. The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(dppf), and requires a base (e.g., K₂CO₃, Cs₂CO₃) to facilitate the transmetalation step. acs.org The choice of palladium catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield, particularly when dealing with heterocyclic substrates. acs.orgmdpi.com Studies on the Suzuki coupling of fluorinated aryl bromides with fluorophenylboronic acids have shown excellent conversion rates, indicating this is a highly viable route. nih.gov
Table 2: Comparison of Palladium-Catalyzed Reactions for this compound Synthesis
| Reaction | Indole Substrate | Aryl Substrate | Catalyst/Reagents | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Stille Coupling | 6-Bromo-1H-indole | (2-Fluorophenyl)tributylstannane | Pd(PPh₃)₄, LiCl | Wide scope, stable reagents | Toxicity of tin compounds |
| Suzuki Coupling | 6-Bromo-1H-indole | 2-Fluorophenylboronic acid | PdCl₂(dppf), K₂CO₃ | Low toxicity, high yields, stable reagents | Sensitivity to reaction conditions |
Cyclization Reactions Utilizing 2-Fluorophenyl Imines
An alternative strategy for constructing the indole nucleus involves the cyclization of suitably substituted imines. This approach leverages the reactivity of carbanions generated adjacent to the imine nitrogen.
The treatment of 2-fluorophenyl imines with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) can induce cyclization to form an indole ring. organic-chemistry.org This reaction proceeds by deprotonation of the carbon alpha to the imine C=N bond, generating a stabilized carbanion. This carbanion can then attack the fluorinated aromatic ring. The mechanism is proposed to proceed through a benzyne (B1209423) intermediate, formed by the elimination of lithium fluoride (B91410), rather than a direct nucleophilic aromatic substitution. organic-chemistry.org Subsequent intramolecular reaction and protonation yield the indole product.
For this method to yield this compound, a complex starting imine would be required, where the cyclization would form the indole core while the 6-substituent is already in place. For instance, an imine formed from 2-fluoroaniline (B146934) and a ketone bearing a 4-(2-fluorophenyl)benzyl group could theoretically lead to the desired structure, though this specific application is not widely documented and would likely face challenges in regioselectivity. The primary utility of this method has been demonstrated for the synthesis of 2- or 2,3-disubstituted indoles. organic-chemistry.org
Mechanistic Investigations of Indolization Pathways (e.g., Benzyne Intermediates)
The Fischer indole synthesis is a classic and widely used method, but modern variations have expanded its scope and mechanistic understanding. One notable advancement involves the use of highly reactive benzyne intermediates. researchgate.netmanchester.ac.uk A novel approach to the Fischer-indole synthesis utilizes the addition of N-tosyl hydrazones to arynes. manchester.ac.uk These arynes, which are potent intermediates with a reactive carbon-carbon triple bond within an aromatic ring, can be generated in situ from precursors such as 2-(trimethylsilyl)phenyl triflates through fluoride activation. researchgate.netmanchester.ac.uk
The proposed mechanism for this "Benzyne Fischer-Indole Reaction" proceeds via two key steps:
N-Arylation: The N-tosylhydrazone adds to the benzyne intermediate as it is generated, forming an N-arylated product. researchgate.net
Fischer Cyclization: In the same reaction vessel, the addition of a Lewis acid induces the subsequent Fischer cyclization of the N-arylated intermediate, yielding the final N-tosylindole products. researchgate.netmanchester.ac.uk
This one-pot reaction provides an efficient route to indole derivatives. researchgate.net Mechanistic studies on benzyne formation itself, for instance from the photolysis of 1,2-di-iodobenzene, suggest that it can form via a two-step elimination process that avoids radical intermediates. rsc.org
Ring Closure and Other Condensation Reactions for Indole Formation
Beyond the Fischer synthesis, a multitude of ring-closure and condensation reactions are employed to construct the indole framework, each with its own strategic advantages. These methods are broadly categorized by the bonds they form to close the pyrrole (B145914) ring.
A novel strategy constructs both the benzene (B151609) and pyrrole rings of the indole from acyclic precursors. nih.gov This approach features a 6π-electrocyclic ring closure of a trienecarbamate. The key steps involve a Stille coupling to form an amidotriene, which then undergoes a facile electrocyclic ring closure. nih.gov The resulting cyclohexadiene is subsequently oxidized to form the aromatic aniline (B41778) precursor, and a final condensation step completes the formation of the indole heterocycle. nih.gov
Several classical named reactions remain fundamental to indole synthesis:
Leimgruber–Batcho Indole Synthesis: This method involves the reductive cyclization of an enamine, which is typically formed from an o-nitrotoluene. pharmaguideline.com
Reissert Synthesis: This multi-step process begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization of the resulting o-nitrophenylpyruvic ester to form the indole-2-carboxylic acid. pharmaguideline.combhu.ac.in
Bischler Indole Synthesis: This reaction utilizes the acid-catalyzed cyclization of an α-arylaminoketone, which is prepared from an arylamine and a 2-halo-ketone. pharmaguideline.combhu.ac.in
Bartoli Indole Synthesis: A practical method for forming 7-substituted indoles, this reaction involves treating an ortho-substituted nitrobenzene (B124822) with three equivalents of a vinyl Grignard reagent. pharmaguideline.combhu.ac.in
Nenitzescu Indole Synthesis: This reaction provides a direct route to 5-hydroxyindoles through the condensation of a benzoquinone with a β-aminocrotonic ester. pharmaguideline.combhu.ac.in
The choice of synthetic route depends on the desired substitution pattern and the tolerance of functional groups on the starting materials.
Functionalization and Derivatization of this compound and Analogues
Once the indole core is formed, its functionalization allows for the synthesis of a diverse array of derivatives with tailored properties.
Regioselective Functionalization of the Indole Ring System
The functionalization of the indole ring at specific positions is a significant synthetic challenge due to the presence of multiple C-H bonds with varying reactivity. nih.gov The pyrrole moiety is generally more nucleophilic and reactive than the carbocyclic six-membered ring. nih.gov Consequently, achieving regioselectivity on the benzene portion of the indole is particularly difficult. nih.gov
Modern catalytic methods have provided powerful tools to overcome this challenge:
Directing Groups: The use of coordinating directing groups has been pivotal in achieving regioselective C-H functionalization at positions such as C4 and C7. nih.gov For instance, a palladium-catalyzed olefination at the C4 position of tryptophan derivatives has been accomplished using a TfNH- directing group. nih.gov Similarly, rhodium(III)-catalyzed reactions can functionalize the C7 position when specific directing groups are employed, often after blocking the more reactive C2 position. nih.gov
Catalytic Systems: Recent advances have enabled the direct functionalization of free (N-H) indoles without the need for protecting or directing groups. A notable example is the use of a Pd(II)/norbornene cooperative catalytic system for the regioselective C2–H methylation of indoles. rsc.org This method offers a more step-economical pathway to valuable C2-methylated indole derivatives. rsc.org
These strategies allow for precise modification of the indole scaffold, which is crucial for structure-activity relationship studies in drug discovery.
Synthesis of Substituted Aryl Indole Derivatives
Building upon the core this compound structure, further derivatization can introduce a wide range of functionalities, including complex heterocyclic systems and other key chemical groups.
The incorporation of additional heterocyclic rings onto the indole skeleton is a common strategy in medicinal chemistry to explore new chemical space and modulate biological activity. bohrium.comresearchgate.net Multi-component reactions (MCRs) are particularly effective for this purpose, as they allow for the construction of complex molecular architectures in a single synthetic operation. researchgate.net These reactions can utilize various indole derivatives as starting materials to generate a library of indole-substituted heterocycles. researchgate.net For example, 3-cyanoacetylindole can serve as a precursor in the synthesis of indolylnicotinonitriles, demonstrating the utility of functionalized indoles in building new heterocyclic systems. researchgate.net
| Starting Material | Reagents | Product Type |
| 3-Cyanoacetylindole | Aromatic Aldehydes, Malononitrile | Indolylnicotinonitriles researchgate.net |
| Indole Derivatives | Various reactants in MCRs | Diverse Indole-Substituted Heterocycles bohrium.comresearchgate.net |
Carboxamide and carbonitrile functionalities are important pharmacophores and versatile synthetic handles.
Carboxamide Derivatives: Indole-2-carboxamides are a prominent class of derivatives with significant biological applications. nih.govarkat-usa.org The synthesis typically involves a multi-step sequence:
Indole Formation: A Fischer indole cyclization between a substituted phenylhydrazine and an α-keto acid (like 2-oxopropanoic acid) yields an indole-2-carboxylate (B1230498) ester. nih.gov
Hydrolysis: The ester is hydrolyzed to the corresponding indole-2-carboxylic acid, usually under alkaline conditions. nih.gov
Amide Coupling: The carboxylic acid is then coupled with a desired amine using a peptide coupling reagent, such as BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), to form the target indole-2-carboxamide. nih.gov
The indole-2-carboxamide moiety itself can also serve as a versatile precursor for the synthesis of more complex, polycyclic indole structures through intramolecular cyclization reactions. rsc.org
Carbonitrile Derivatives: Indole derivatives bearing a carbonitrile group are valuable intermediates in organic synthesis. As mentioned previously, 3-cyanoacetylindole is a key starting material for the synthesis of various fused heterocyclic systems. researchgate.net The cyano group can be introduced through various standard synthetic transformations and serves as a handle for further chemical modifications.
Sulfonamide Derivative Synthesis
The synthesis of sulfonamide derivatives of this compound can be approached through several established strategies for the sulfonylation of the indole nucleus. These methods primarily target the indole nitrogen (N1 position) or one of the reactive carbon positions (typically C2 or C3) through C-H functionalization.
One of the most common methods involves the N-sulfonylation of the indole ring. This reaction is typically achieved by deprotonating the indole with a suitable base (e.g., sodium hydride) followed by treatment with an arylsulfonyl chloride. This approach transforms the indole into a 1-benzenesulfonylindole derivative. acs.org The resulting N-sulfonyl group acts as a robust electron-withdrawing group, which modifies the reactivity of the indole ring and has been used as a protecting group that can be later removed via base hydrolysis. chemijournal.com
Direct C-H sulfonylation offers an alternative route to carbon-linked sulfonamide derivatives. Recent advancements have provided methods for the regioselective sulfonylation of the indole core. For instance, an eco-friendly method utilizing an iodophor and hydrogen peroxide in an aqueous phase allows for the direct 2-sulfonylation of indoles with sulfonyl hydrazides. nih.gov This radical-mediated process has been shown to be effective for a range of indole substrates. nih.gov While the C3 position is typically the most nucleophilic site for electrophilic substitution, specific conditions and reagents can direct functionalization to the C2 position. nih.gov The synthesis of indolyl aryl sulfones is an active area of research, with various new derivatives being developed for potential therapeutic applications. acs.orgnih.gov
A review of synthetic strategies highlights that the combination of the indole nucleus with a sulfonamide moiety can produce pharmacologically significant scaffolds. researchgate.net General methods for creating heterocyclic sulfones and sulfonamides are continually being developed, some of which may be applicable to the late-stage functionalization of complex molecules like this compound. chemrxiv.orgsemanticscholar.org
Advanced Chemical Transformations for Complex Molecular Architectures
The this compound scaffold can serve as a building block for more intricate molecular structures through various advanced chemical transformations, including carbon-carbon bond-forming reactions and polymerization.
A significant transformation for constructing complex architectures is the Friedel-Crafts-type reaction of indoles with highly electrophilic ketones, such as aromatic fluoromethyl ketones. This reaction facilitates the synthesis of trifluoromethyl(indolyl)phenylmethanols, which are valuable precursors for biologically active compounds. A mild and efficient protocol has been developed for this transformation using a catalytic system of potassium carbonate (K2CO3) and tetrabutylphosphonium (B1682233) bromide (n-Bu4PBr) in water. This method avoids the need for harsh Lewis or Brønsted acid catalysts and simplifies product isolation, often without requiring column chromatography.
The reaction demonstrates a broad substrate scope, accommodating various substituted indoles and aromatic fluoromethyl ketones, and proceeds with high regioselectivity at the C3 position of the indole. The applicability of this method to a range of indoles suggests its potential utility for this compound. Below is a summary of research findings for this reaction with different indole and ketone substrates.
| Indole Substrate | Ketone Substrate | Catalyst System | Solvent | Yield |
|---|---|---|---|---|
| 5-Methoxyindole | 2,2,2-Trifluoroacetophenone | K2CO3 / n-Bu4PBr | Water | 98% |
| Indole | 2,2,2-Trifluoroacetophenone | K2CO3 / n-Bu4PBr | Water | 96% |
| 5-Methoxyindole | 2,2,2-Trifluoro-1-(4-fluorophenyl)ethan-1-one | K2CO3 / n-Bu4PBr | Water | 97% |
| 5-Methoxyindole | 2,2,2-Trifluoro-1-(4-chlorophenyl)ethan-1-one | K2CO3 / n-Bu4PBr | Water | 92% |
| 5-Methoxyindole | 2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-one | K2CO3 / n-Bu4PBr | Water | 98% |
| 2-Methylindole | 2,2,2-Trifluoroacetophenone | K2CO3 / n-Bu4PBr | Water | 94% |
The formation of polyindoles and other large molecular congeners from indole monomers represents a key strategy for developing novel functional materials. Electrochemical methods are particularly effective for this purpose. Anodic coupling, or electropolymerization, of indole monomers can produce conductive polymer films. acs.org The structure of the resulting polyindole is complex, with studies indicating that linkages can form between various positions on the indole ring, including the N1, C2, and C3 positions, leading to a polymer with a mixed-linkage structure. acs.org The specific connectivity is influenced by the reaction conditions, such as the solvent and electrolyte used.
Another approach to creating larger molecular architectures involves synthesizing polymers that feature indole rings as side chains. For example, functional polyethers have been synthesized via the anionic ring-opening polymerization of N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole. mdpi.com This method produces linear polyethers with pendant tetrahydroindole rings. mdpi.com Such strategies allow for the incorporation of the electronic and chemical properties of the indole moiety into a larger polymeric framework, opening avenues for applications in materials science.
Preclinical Investigations of Biological Activities
Anticancer Potential and Associated Cellular Mechanisms
There is currently no available scientific literature detailing the anticancer potential of 6-(2-fluorophenyl)-1H-indole.
Specific studies on how this compound modulates apoptotic pathways or regulates the cell cycle have not been identified. The following sub-sections were designated for a detailed analysis, but no data is available:
Modulation of Apoptotic Pathways and Cell Cycle Regulation
Inhibition of Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1)
No research has been published detailing the inhibitory effects of this compound on the anti-apoptotic proteins Bcl-2 and Mcl-1.
Regulation of Pro-Apoptotic Proteins (e.g., Bax)
There is no available data on the regulatory effects of this compound on the pro-apoptotic protein Bax.
Information regarding the interference of this compound with key cancer signaling pathways is not present in the current body of scientific literature.
Interference with Key Cancer Signaling Pathways
Inhibition of Tubulin Polymerization
No studies have been found that investigate the effect of this compound on tubulin polymerization.
Thioredoxin Reductase (TrxR) Inhibition
There is no published research on the potential of this compound to inhibit the enzyme Thioredoxin Reductase.
Antimicrobial and Antiviral Activities
Bacterial biofilm formation is a significant challenge in clinical settings, contributing to persistent infections and antibiotic resistance. This process is often regulated by a cell-to-cell communication system known as quorum sensing (QS). nih.gov The inhibition of QS is a promising strategy to control bacterial infections by disrupting biofilm formation and reducing the production of virulence factors. nih.govnih.gov
Indole (B1671886) and its derivatives have been identified as signaling molecules that can modulate QS and inhibit biofilm formation in various bacteria. nih.gov Research has shown that specific indole compounds can act as LasR inhibitors in Pseudomonas aeruginosa, a notorious opportunistic pathogen. nih.gov A study on a compound structurally related to this compound, namely (3-[2-(3,4-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]-1-(2-fluorophenyl)urea), demonstrated potent antibiofilm activity at sub-MIC (Minimum Inhibitory Concentration) levels. nih.gov
This compound was shown to disrupt biofilm formation and inhibit QS-mediated virulence factors. nih.gov The mechanism of action involves the downregulation of QS regulatory genes such as lasI, lasR, rhlI, and rhlR. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel antibacterial agents that target quorum sensing and biofilm formation.
Lanosterol (B1674476) 14α-demethylase (CYP51) is a crucial enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. nih.govnih.gov This enzyme is the primary target of azole antifungal drugs. exlibrisgroup.com The increasing prevalence of antifungal resistance necessitates the discovery of novel inhibitors of this enzyme. nih.gov
While non-azole inhibitors of lanosterol 14α-demethylase have been identified, specific research on this compound in this context is limited in the provided search results. nih.gov However, the development of dual inhibitors that target both CYP51 and other fungal pathways, such as histone deacetylase (HDAC), has emerged as a promising strategy to combat drug-resistant fungal infections. nih.gov These dual-target agents have shown potent activity against azole-resistant clinical isolates by blocking ergosterol biosynthesis and suppressing other virulence mechanisms like biofilm formation. nih.gov The indole scaffold, with its broad biological activity, represents a potential framework for the design of new antifungal agents targeting lanosterol 14α-demethylase or acting as part of a dual-inhibitor strategy.
The Human Immunodeficiency Virus type 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. nih.gov Inhibitors of the strand transfer step of this process (INSTIs) are a critical class of antiretroviral drugs. nih.gov
The search for new INSTIs has led to the exploration of a wide variety of chemical scaffolds. While direct evidence for the activity of this compound as an HIV-1 integrase inhibitor is not available in the provided results, the broader class of indole-containing compounds has been investigated for this purpose. For instance, non-catalytic site integrase inhibitors (NCINIs), which are allosteric inhibitors, represent a potential new class of antiretrovirals. nih.gov These inhibitors bind to a different site on the integrase enzyme than traditional INSTIs. nih.gov
The development of novel INSTIs often involves identifying compounds that can effectively chelate the two magnesium ions in the enzyme's active site. The chemical diversity of compounds investigated as HIV-1 integrase inhibitors is vast, and the indole nucleus, being a versatile heterocyclic structure, could potentially be incorporated into novel INSTI designs.
Neuropharmacological and Central Nervous System Research
The indole nucleus is a key pharmacophore for compounds targeting the central nervous system. Research has explored its role in the development of ligands for various receptors and enzymes implicated in neurological and psychiatric disorders.
The sigma-2 (σ2) receptor has emerged as a significant target for the development of therapeutics for neurological disorders and as a biomarker in cancer imaging. A number of indole-based compounds have been investigated as high-affinity ligands for this receptor.
Structure-activity relationship (SAR) studies on indole analogs have revealed that the presence of a 4-fluorophenyl substituent can significantly influence selectivity for the σ2 receptor. acs.org For instance, in a series of 1-{3-[4-(substitutedphenyl)piperazin-1-yl]propyl}-1H-indole derivatives, compounds demonstrated high affinity and selectivity for σ2 receptors. nih.gov While specific binding affinity data for this compound is not detailed in the reviewed literature, the research on analogous structures underscores the importance of the fluorophenyl-indole scaffold in achieving potent and selective σ2 receptor binding. Siramesine (B1662463), a well-known selective σ2 receptor ligand, features an indole core and has been extensively studied for its antitumor properties. nih.gov Subsequent modifications of the siramesine structure have focused on manipulating the indole scaffold to enhance selectivity and efficacy. nih.gov
Table 1: Sigma Receptor Affinity of Selected Indole-Based Compounds
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| Siramesine Analog 44 | Data not available | Data not available | Data not available |
| Siramesine Analog 45 | Data not available | Data not available | Data not available |
| Reference Compounds | |||
| Haloperidol | 3.2 | 16 | 0.2 |
This table presents data for related indole compounds to illustrate the potential of the scaffold, as specific data for this compound was not available in the searched sources. Data adapted from studies on various indole and chromenone derivatives. nih.gov
The serotonin (B10506) 5-HT6 receptor (5-HT6R) is a promising target for the treatment of cognitive dysfunction associated with neuropsychiatric disorders like Alzheimer's disease and schizophrenia. portico.org A vast number of 5-HT6R ligands are based on an indole scaffold. mdpi.com
Research into N1-azinylsulfonyl-3-(1,2,3,6,tetrahydropyridin-4-yl)-1H-indole derivatives has led to the identification of potent and selective 5-HT6 receptor antagonists. acs.org While the specific antagonistic activity of this compound at the 5-HT6 receptor has not been explicitly documented in the available literature, the general class of indole derivatives is well-established in this area. mdpi.com Compounds with an indole core are often investigated for their ability to enhance cholinergic and glutamatergic neurotransmission, which is a key mechanism for the pro-cognitive effects of 5-HT6R antagonists. nih.gov The structural features of this compound make it a candidate for investigation within this therapeutic class.
Inhibitors of acetylcholinesterase (AChE) are a cornerstone in the symptomatic treatment of Alzheimer's disease, working to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comrsc.org Several indole alkaloids have demonstrated efficacy as anti-cholinesterase agents and memory enhancers. rsc.org
Studies on various indole derivatives have shown potent inhibitory activity against AChE. For example, a series of indole-based sulfonamide derivatives exhibited significant AChE inhibition with IC50 values in the low micromolar to nanomolar range. rsc.org Another study on novel indole amines also reported compounds with AChE inhibition comparable to the standard drug galantamine. rsc.org While direct testing of this compound for anticholinesterase activity was not found, the consistent activity of the indole scaffold in this area suggests its potential. For instance, the compound 1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dione was identified as a potent acetylcholinesterase inhibitor. nih.gov
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Indole Derivatives
| Compound | AChE IC50 (µM) |
|---|---|
| Indole Amine 24 | 4.28 |
| Indole Amine 25 | 4.66 |
| Reference Drugs | |
| Galantamine | 4.15 |
This table showcases the anticholinesterase activity of related indole compounds to highlight the potential of this chemical class, as specific data for this compound was not available in the searched sources. rsc.org
The indole nucleus is a core component of many compounds with neuroprotective properties. nih.gov Indole-based compounds are investigated for their potential to act as multifunctional agents in neurodegenerative diseases by targeting pathways such as oxidative stress and protein aggregation. nih.gov
Synthetic indole-phenolic hybrid compounds have been shown to exhibit strong antioxidant and cytoprotective effects in cellular models, counteracting reactive oxygen species (ROS) and promoting the disaggregation of amyloid-β peptides. nih.gov Furthermore, certain para-phenyl substituted diindolylmethanes, which contain the indole moiety, have demonstrated anti-inflammatory and neuroprotective efficacy in in vitro and in vivo models of Parkinson's disease. nih.gov These findings suggest that the this compound structure could possess neuroprotective qualities, although specific studies are required for confirmation.
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory and antioxidant activities of indole derivatives have been a subject of considerable research interest.
Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). The therapeutic anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2. nih.gov
Derivatives of 2-phenyl indole have been synthesized and evaluated for their in vitro COX-2 inhibition and in vivo anti-inflammatory activity. Some of these compounds have shown significant inhibition of inflammation in animal models. Molecular docking studies have indicated that 2-phenylindole (B188600) derivatives can have excellent binding interactions with the COX-2 enzyme. While there is no specific data available on the COX inhibitory activity of this compound, the broader class of phenyl-substituted indoles has shown promise. For example, some indole derivatives have been shown to reduce the protein expression of iNOS and COX-2, indicating their potential to mitigate inflammation. chemrxiv.org
Table 3: COX-2 Inhibitory Activity of Selected Phenyl-Substituted Compounds
| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| PYZ19 | 5.01 | >70% inhibition |
| IXZ3 | 0.95 | Data not available |
| Reference Drug |
This table provides data on the COX-2 inhibitory activity of various phenyl-containing heterocyclic compounds to illustrate the potential of such structures, as specific data for this compound was not available in the searched sources. nih.gov
Modulation of Cytokine Production
Cytokines are crucial signaling proteins that mediate inflammatory and immune responses. The ability of a compound to modulate cytokine production is a key indicator of its potential as an anti-inflammatory or immunomodulatory agent. Despite the recognized importance of the indole nucleus in compounds that affect immune pathways, extensive searches of scientific literature did not yield specific studies investigating the effect of this compound on cytokine production. Therefore, its capacity to modulate the release of cytokines such as interleukins (IL), tumor necrosis factor-alpha (TNF-α), or interferons (IFN) remains uncharacterized.
Radical Scavenging Mechanisms
Free radicals and other reactive oxygen species (ROS) contribute to oxidative stress, a process implicated in numerous pathological conditions. The antioxidant potential of indole derivatives is a significant area of research. While direct studies on the radical scavenging mechanisms of this compound are not available in the reviewed literature, research on structurally related compounds provides some insight.
A study on substituted 2-phenyl-1H-indoles investigated the antioxidant properties of a series of analogues. Specifically, a compound identified as 2-(4-aminophenyl)-6-fluoro-1H-indole, which shares the 6-fluoro-1H-indole core, demonstrated potent antioxidant activity. nih.gov This analogue showed significant radical scavenging in both the DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide (B77818) radical scavenging assays. nih.gov At a concentration of 1 mM, it achieved 80% inhibition in the DPPH assay and 81% inhibition in the superoxide assay, results that were comparable to the reference standard, melatonin. nih.gov
It is important to note that while this compound is a structural analogue, the position of the phenyl group (position 2 vs. position 6) and the substitution on that ring (4-amino vs. 2-fluoro) are critical differences. The radical scavenging mechanism for many indole derivatives involves the donation of the hydrogen atom from the N-H group of the indole ring, forming a stable indolyl radical. The nature and position of substituents on the indole and phenyl rings can significantly influence this activity. However, without direct experimental data for this compound, its specific mechanisms and efficacy as a radical scavenger remain undetermined.
Table 1: Antioxidant Activity of a Structurally Related Indole Analogue
Data represents the radical scavenging activity of 2-(4-aminophenyl)-6-fluoro-1H-indole, a structural analogue of this compound.
| Compound | Assay | Concentration | % Inhibition | Reference Compound (Melatonin) % Inhibition |
|---|---|---|---|---|
| 2-(4-aminophenyl)-6-fluoro-1H-indole | DPPH Radical Scavenging | 1 mM | 80% nih.gov | 98% nih.gov |
| 2-(4-aminophenyl)-6-fluoro-1H-indole | Superoxide Radical Scavenging | 1 mM | 81% nih.gov | 75% nih.gov |
Other Emerging Pharmacological Applications
The versatility of the indole structure encourages exploration into various therapeutic areas. The following sections review the available preclinical data for this compound in other potential pharmacological applications.
Antidiabetic Activity (e.g., α-glucosidase and α-amylase inhibition)
Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase is a key strategy in managing type 2 diabetes by controlling postprandial hyperglycemia. A thorough review of published studies revealed no investigations into the inhibitory activity of this compound against α-glucosidase or α-amylase. Consequently, its potential as an antidiabetic agent through this mechanism is currently unknown.
Antimalarial Potential
The search for new antimalarial agents is critical due to the emergence of drug-resistant strains of Plasmodium falciparum. While various heterocyclic compounds, including some indole derivatives, have been explored for antimalarial activity, there is currently no available scientific literature that evaluates the potential of this compound as an antiplasmodial agent.
Metallo-β-Lactamase Inhibition for Antibiotic Resistance
Metallo-β-lactamases (MBLs) are enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. The development of MBL inhibitors is a crucial area of research to combat antibiotic resistance. However, based on available data, this compound has not been investigated as an inhibitor of metallo-β-lactamases.
Modulation of Cytochrome P450 Enzymes (e.g., CYP1A2)
Cytochrome P450 (CYP) enzymes are essential for the metabolism of a vast array of xenobiotics, including therapeutic drugs. The modulation (inhibition or induction) of these enzymes can lead to significant drug-drug interactions. CYP1A2, in particular, is responsible for the metabolism of numerous clinical drugs. nih.gov While some endogenous indoles, such as tryptamine (B22526) and serotonin, have been shown to inhibit CYP1A2, there are no specific studies in the accessible literature that assess the modulatory effects of this compound on CYP1A2 or any other cytochrome P450 enzyme. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design Principles
Elucidation of Pharmacophoric Requirements for Biological Activity
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are necessary for biological activity. For indole-based compounds, this typically involves understanding the roles of the indole (B1671886) core, its substituents, and their spatial relationships.
The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a pivotal role. Electron-withdrawing groups can modulate the acidity of the indole N-H group and affect the electron density of the aromatic system, influencing interactions such as hydrogen bonding and π-π stacking with a target protein libretexts.orglibretexts.org. For instance, in a library of 4-substituted indoles, a correlation was found between the substituent's electrophilicity index and the maximal absorption frequency, indicating that strong electron-withdrawing groups lead to a red-shift in the absorption spectra, a direct consequence of altered electronic properties nih.gov.
| Compound Linkage | Relative Binding Affinity | Relative Antiviral Activity | Rationale for Activity Difference |
|---|---|---|---|
| 6–6′ | High | High | Adopts a more compact shape, fitting the target's hydrophobic pocket well nih.gov |
| 5–6′ | Low | Low | Results in a less optimal molecular shape for binding nih.gov |
| 6–5′ | Low | Low | Results in a less optimal molecular shape for binding nih.gov |
| 5–5′ | Very Low | Very Low | Adopts a more extended conformation, leading to poorer performance nih.gov |
The incorporation of a fluorine atom, as seen in the 2-fluorophenyl moiety of 6-(2-fluorophenyl)-1H-indole, is a deliberate and strategic choice in medicinal chemistry with multifaceted benefits researchgate.net. Fluorine's unique properties can significantly enhance a molecule's pharmacological profile daneshyari.comtandfonline.comresearchgate.net.
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Replacing a hydrogen atom with fluorine at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life daneshyari.comacs.org.
Electronic Effects and Binding Affinity: Fluorine is the most electronegative element, and its introduction into an aromatic ring causes a strong inductive electron-withdrawing effect. This alters the electronic properties of the ring and adjacent functional groups, which can modulate the pKa of the molecule and enhance binding interactions with the target protein tandfonline.commdpi.com. These interactions can include favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions researchgate.netmdpi.com. The fluorine atoms in some therapeutic agents have been shown to interact directly with residues in the active site pocket, improving bioactivity mdpi.com.
Lipophilicity and Permeability: Fluorination generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability daneshyari.comtandfonline.com. This increased lipophilicity can also facilitate entry into hydrophobic binding pockets of target proteins mdpi.com. However, the effect is context-dependent, and strategic placement is key to balancing solubility and permeability researchgate.nettandfonline.com.
Conformational Control: The small van der Waals radius of fluorine (1.47 Å) is comparable to that of hydrogen (1.20 Å), allowing it to act as a hydrogen isostere with minimal steric hindrance tandfonline.com. This allows for the tuning of electronic properties without significantly altering the molecular size, enabling a better fit into receptor pockets mdpi.com.
Design Strategies for Enhanced Selectivity and Potency
To optimize the this compound scaffold, medicinal chemists employ various design strategies aimed at improving its potency against the intended target while minimizing off-target effects.
Systematic modification of linkers and peripheral groups is a cornerstone of lead optimization. For indole derivatives, this can involve altering side chains to probe for additional binding interactions and improve physicochemical properties.
In a series of indole-derived cannabinoids, the side chain at the N1 position was found to be crucial for activity. Replacing a morpholinoethyl group with alkyl chains of varying lengths revealed a clear SAR, where chains of 4 to 6 carbons produced optimal activity. This suggests that the length and nature of this peripheral group are critical for effective interaction with the CB1 receptor researchgate.net.
| N1-Alkyl Chain Length | CB1 Receptor Affinity (Ki, nM) | In Vivo Activity |
|---|---|---|
| 2 carbons (ethyl) | >1000 | Inactive |
| 3 carbons (propyl) | 471 | Inactive |
| 4 carbons (butyl) | 40.6 | Active |
| 5 carbons (pentyl) | 9.4 | Optimal Activity |
| 6 carbons (hexyl) | 19.3 | Active |
| 7 carbons (heptyl) | 72.5 | Reduced Activity |
Similarly, studies on 2-phenylindole (B188600) derivatives have shown that introducing different substituents on the phenyl ring can modulate activity. A "fluorine walk," or the systematic placement of fluorine atoms around the core structure, has been used to identify regions of the molecule that are tolerant to substitution and to enhance pharmacological properties nih.govnih.gov. Increasing van der Waals contacts by adding further hydrophobic substituents to peripheral rings has also been a successful strategy to improve binding in hydrophobic pockets acs.orgnih.gov.
A flexible molecule can adopt numerous conformations, only one of which may be the "bioactive" conformation recognized by the target receptor. By introducing conformational constraints, such as rings or rigid linkers, chemists can lock the molecule into a more limited set of shapes. If this pre-organized conformation matches the bioactive one, a significant increase in potency and selectivity can be achieved, as less entropic penalty is paid upon binding.
This strategy has been successfully applied to indole derivatives. For example, novel tricyclic indole-3-carboxamides were synthesized as structurally restricted analogs of more flexible bicyclic lead compounds. These rigid analogs were found to be potent CB1 cannabinoid receptor agonists, with the preferred enantiomer being more potent than the original unconstrained lead compound nih.gov. This demonstrates that restricting the molecule's flexibility can lead to a more optimal presentation of key pharmacophoric features to the receptor nih.gov.
Application of Computational Tools in SAR Elucidation
Modern drug discovery heavily relies on computational methods to guide the synthesis and evaluation of new compounds, saving time and resources. These tools provide valuable insights into the SAR of series like the this compound derivatives.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties (steric, electrostatic, hydrophobic fields) of molecules with their biological activities nih.govresearchgate.net. For 2-phenylindole derivatives, a CoMSIA model demonstrated high reliability in predicting anticancer activity, and the resulting contour maps provided a visual guide indicating where steric bulk or specific electronic features would be beneficial or detrimental to activity nih.gov. Such models are invaluable for designing new analogs with enhanced potency mdpi.commdpi.com.
Molecular Docking: Docking simulations predict the preferred orientation of a ligand when bound to a target protein. This method helps to visualize and understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex researchgate.netnih.gov. For phenylindole derivatives, docking studies have identified specific binding modes within the active sites of multiple cancer-related targets, including CDK2, EGFR, and Tubulin, revealing that newly designed compounds could achieve better binding affinities than reference drugs nih.gov.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of binding, MD simulations can model the dynamic behavior of the ligand-protein complex over time. These simulations confirm the stability of the binding pose predicted by docking and provide a more detailed understanding of the energetic contributions to binding nih.govnih.gov. For novel spiro-pyrrolidine-chromanone hybrids, MD simulations confirmed the stability of the best-docked complexes, reinforcing their potential as potent inhibitors nih.gov.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand to the active site of a target protein. While specific molecular docking studies exclusively focused on this compound are not extensively detailed in the public domain, the principles of ligand-target interactions for related indole derivatives provide a framework for understanding its potential binding mechanisms.
Studies on various indole derivatives have demonstrated the importance of the indole scaffold as a privileged structure in medicinal chemistry, capable of forming various types of interactions with biological targets. For instance, the nitrogen atom of the indole ring can act as a hydrogen bond donor, while the aromatic system can engage in π-π stacking and hydrophobic interactions with the amino acid residues in the binding pocket of a receptor or enzyme.
To illustrate the potential interactions, a hypothetical molecular docking scenario can be considered. The table below outlines the plausible types of interactions that this compound could form with a generic protein active site, based on the known interaction patterns of similar compounds.
| Type of Interaction | Potential Interacting Group on Ligand | Potential Interacting Residue on Target |
| Hydrogen Bond Donor | Indole N-H | Asp, Glu, Ser, Thr (side chain carboxyl or hydroxyl) |
| Hydrogen Bond Acceptor | Fluorine atom | Arg, Lys, His (side chain amine or imidazole) |
| π-π Stacking | Indole ring, Phenyl ring | Phe, Tyr, Trp, His (aromatic side chains) |
| Hydrophobic Interactions | Phenyl ring, Indole ring | Ala, Val, Leu, Ile, Met (aliphatic side chains) |
These hypothetical interactions would need to be validated through specific docking studies with a defined biological target for this compound. Such studies would provide a three-dimensional model of the ligand-target complex, offering a visual representation of the binding orientation and the key intermolecular interactions driving the affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of novel compounds and in understanding the physicochemical properties that govern their biological effects.
For a series of 6-phenyl-1H-indole derivatives, key molecular descriptors that could be included in a QSAR model are:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electronegativity of the fluorine atom in this compound would significantly impact these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. The spatial arrangement of the fluorophenyl group relative to the indole nucleus is a crucial steric factor.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by the partition coefficient (logP). The hydrophobicity of the molecule influences its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule.
A hypothetical QSAR equation for a series of related compounds might take the following form:
pIC50 = c0 + c1(LogP) + c2(LUMO) + c3*(Molecular_Volume)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by statistical regression analysis.
The development of a robust QSAR model for this compound would require a dataset of structurally diverse analogs with experimentally determined biological activities against a specific target. The insights gained from such a model would be invaluable for the design of new derivatives with improved potency and selectivity.
The table below summarizes the types of descriptors and their potential influence on the biological activity of this compound derivatives in a QSAR study.
| Descriptor Class | Example Descriptors | Potential Influence on Activity |
| Electronic | Dipole Moment, Atomic Charges, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determines the fit within the binding site. |
| Hydrophobic | LogP, Hydrophobic Surface Area | Affects membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Randić Index | Describes molecular branching and connectivity. |
Advanced Spectroscopic and Computational Characterization
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis provides a powerful, non-destructive means to probe the molecular structure, bonding, and electronic environment of 6-(2-fluorophenyl)-1H-indole. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Photoelectron Spectroscopy (PES) each offer unique insights into the molecule's constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
NMR spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.
The ¹H NMR spectrum would be expected to show distinct signals for each of the protons on the indole (B1671886) and fluorophenyl rings. The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.0-8.5 ppm). The protons on the indole ring (at positions 2, 3, 4, 5, and 7) and the four protons on the 2-fluorophenyl ring would exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or multiplets) based on their electronic environment and neighboring protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbon atoms of the indole and fluorophenyl rings would resonate at specific chemical shifts, with carbons attached to the electronegative nitrogen and fluorine atoms appearing further downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous structures. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-H | ~8.1 (broad s) | - |
| Indole C2 | ~6.5 (m) | ~102 |
| Indole C3 | ~7.2 (m) | ~124 |
| Indole C4 | ~7.6 (d) | ~121 |
| Indole C5 | ~7.1 (dd) | ~120 |
| Indole C6 | - | ~135 |
| Indole C7 | ~7.5 (s) | ~111 |
| Indole C3a | - | ~128 |
| Indole C7a | - | ~136 |
| Fluorophenyl C1' | - | ~129 (d) |
| Fluorophenyl C2' | - | ~160 (d, J_CF ≈ 245 Hz) |
| Fluorophenyl C3' | ~7.2 (m) | ~115 (d, J_CF ≈ 21 Hz) |
| Fluorophenyl C4' | ~7.3 (m) | ~130 (d) |
| Fluorophenyl C5' | ~7.1 (m) | ~124 (d) |
| Fluorophenyl C6' | ~7.5 (m) | ~128 (d) |
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. Fluorine-19 has a nuclear spin of 1/2 and is 100% naturally abundant, making it easy to detect. The chemical shift of the fluorine atom in this compound would be highly sensitive to its local electronic environment. The ortho-position of the fluorine on the phenyl ring would result in a characteristic chemical shift, and coupling to adjacent protons (³J_HF) would be observable in both the ¹H and ¹⁹F spectra, providing definitive evidence for the substitution pattern.
HSQC is a powerful 2D NMR technique that correlates the chemical shifts of directly bonded ¹H and ¹³C nuclei. While its primary use is for structural assignment, it can also be employed to study intermolecular interactions. By observing changes in the chemical shifts of specific H-C correlations upon interaction with another molecule (e.g., a protein receptor or a solvent), one can map the sites of interaction. For this compound, this could be used to understand how it docks into a binding site or how it is solvated, with perturbations in the HSQC cross-peaks of both the indole and fluorophenyl moieties indicating regions involved in the interaction.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Indole) | Stretching | ~3400 | Medium |
| C-H (Aromatic/Indole) | Stretching | 3100-3000 | Medium |
| C=C (Aromatic/Indole) | Stretching | 1600-1450 | Medium-Strong |
| C-N (Indole) | Stretching | 1350-1250 | Medium |
| C-F (Fluorophenyl) | Stretching | 1250-1100 | Strong |
| C-H (Aromatic) | Out-of-plane Bending | 900-675 | Strong |
The presence of a sharp, medium-intensity band around 3400 cm⁻¹ would be indicative of the N-H stretch of the indole ring. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The complex pattern of bands in the 1600-1450 cm⁻¹ region corresponds to the C=C stretching vibrations within the indole and phenyl rings. A strong absorption band in the 1250-1100 cm⁻¹ range would be a key indicator for the C-F bond.
Mass Spectrometry (MS) for Molecular Framework Confirmation and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₀FN), the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (approximately 211.0797 g/mol ).
Electron impact (EI) ionization would cause the molecular ion to fragment in a predictable manner. The fragmentation pattern provides a fingerprint that can help confirm the structure. Common fragmentation pathways for indole derivatives include the loss of small molecules like HCN. scirp.org The presence of the fluorophenyl group would also lead to characteristic fragments.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Identity of Fragment | Notes |
| 211 | [C₁₄H₁₀FN]⁺ (Molecular Ion) | The parent peak, confirming the molecular weight. |
| 184 | [M - HCN]⁺ | Characteristic fragmentation of the indole ring. scirp.org |
| 183 | [M - HF]⁺ | Loss of hydrogen fluoride (B91410). |
| 116 | [C₈H₆N]⁺ | Fragment corresponding to the indole moiety after cleavage. |
| 95 | [C₆H₄F]⁺ | Fragment corresponding to the fluorophenyl moiety. |
Photoelectron Spectroscopy for Electronic Structure Elucidation
Photoelectron spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing direct insight into the energies of their molecular orbitals. units.it By irradiating a gaseous sample of this compound with high-energy photons (like He I radiation), one can measure the kinetic energies of the ejected electrons. acs.org
The resulting spectrum would show a series of bands, each corresponding to the removal of an electron from a different molecular orbital. The first, lowest energy ionization band corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). For indole and its derivatives, the HOMO and several lower-lying orbitals are typically π-orbitals associated with the aromatic system. nih.gov The introduction of the 2-fluorophenyl substituent would be expected to perturb the energies of these orbitals. Comparing the PES spectrum of this compound to that of unsubstituted indole would reveal the electronic effects of the substituent on the indole core. acs.orgacs.org This information is crucial for understanding the compound's reactivity, photophysical properties, and potential as an electronic material.
Auger Photoelectron Spectroscopy for Ionization Potentials
Specific experimental data from Auger Photoelectron Spectroscopy (AES) to determine the ionization potentials of this compound could not be located in the surveyed literature. AES is a powerful surface-sensitive technique that provides information on the elemental composition and chemical state of a sample. encyclopedia.pub The process involves the relaxation of an atom with a core-level hole, leading to the emission of an Auger electron. encyclopedia.pubnih.gov The kinetic energy of this electron is characteristic of the atom from which it was ejected, and its analysis can be used to determine ionization potentials and study electronic decay processes. researchgate.netaps.org For related indole compounds, AES has been used to determine double ionization appearance potentials. units.it
Crystallographic Studies for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis
A search of available scientific literature did not yield specific single crystal X-ray diffraction data for this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edumdpi.com The analysis provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties. researchgate.netncl.ac.uk
Conformational Analysis in the Solid State
Without single crystal X-ray diffraction data, a definitive conformational analysis of this compound in the solid state cannot be provided. Such an analysis would describe the specific spatial arrangement of the molecule's constituent parts, including the dihedral angle between the indole ring and the 2-fluorophenyl group. This conformation is influenced by intramolecular forces and the packing arrangement within the crystal lattice.
Theoretical and Quantum Chemical Investigations
Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties
Specific Density Functional Theory (DFT) calculation results for the geometric and electronic properties of this compound are not detailed in the available literature. DFT is a widely used computational method to predict molecular properties. mdpi.commit.edu These calculations can provide optimized molecular geometries, bond lengths, and angles. nih.gov Furthermore, DFT is employed to determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential, which are crucial for understanding the molecule's reactivity and electronic behavior. growingscience.commdpi.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding the reactive behavior of a molecule, particularly concerning electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.
For a molecule like this compound, an MEP analysis would likely reveal a region of negative potential (red) around the nitrogen atom of the indole ring, highlighting its nucleophilic character. The fluorine atom on the phenyl ring, due to its high electronegativity, would also contribute to a negative potential in its vicinity. Regions of positive potential (blue) would be expected around the N-H proton of the indole, indicating its potential as a hydrogen bond donor.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This is often associated with higher chemical reactivity and lower kinetic stability. For this compound, the analysis would involve calculating the energies of these orbitals. The distribution of electron density in the HOMO would indicate the most probable sites for electrophilic attack, whereas the LUMO's density distribution would point to the likely sites for nucleophilic attack.
Hypothetical Data Table for FMO Analysis of this compound
| Parameter | Value (eV) |
|---|---|
| Energy of HOMO | Data not available |
| Energy of LUMO | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
Non-Covalent Interactions and Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal.
This analysis provides insights into non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, which summarize the intermolecular contacts and their relative contributions. For this compound, this analysis would be crucial to understand its crystal packing and the specific interactions, like C-H···F, N-H···π, or π-π stacking between the indole and fluorophenyl rings, that stabilize its solid-state structure.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials have applications in technologies like optical switching and signal processing. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which arises from the interaction of its electron cloud with the electromagnetic field of the light. Computational chemistry allows for the prediction of NLO properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response.
Molecules with significant charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit high NLO activity. An analysis of this compound would involve calculating its dipole moment, polarizability, and hyperpolarizability to assess its potential as an NLO material. The presence of the electron-rich indole ring and the electronegative fluorine atom could contribute to its NLO properties.
Hypothetical Data Table for NLO Properties of this compound
| Parameter | Value |
|---|---|
| Dipole Moment (μ) | Data not available |
| Mean Polarizability (α) | Data not available |
| First Hyperpolarizability (β) | Data not available |
Ab Initio and Green Function Methods for Photoemission Spectra Simulation
Photoemission spectroscopy provides direct experimental information about the electronic structure of a molecule by measuring the binding energies of its electrons. Computational methods, particularly ab initio and Green's function approaches, are vital for simulating and interpreting these spectra.
Outer Valence Green Function (OVGF) Approaches
The Outer Valence Green's Function (OVGF) method is a sophisticated computational technique used to calculate the ionization potentials (IPs) of outer valence electrons with high accuracy. It goes beyond simpler approximations by incorporating electron correlation and relaxation effects. The results from OVGF calculations can be directly compared with experimental data from photoelectron spectroscopy. A study on indole and its derivatives has shown that OVGF provides a good description of the valence spectra scisupplies.eu.
Partial Third Order and Renormalized Partial Third Order Methods
The Partial Third Order (P3) and Renormalized Partial Third Order (P3+) methods are related electron propagator techniques that also calculate ionization energies. These methods often provide improved accuracy over OVGF, especially when the single-particle picture of ionization begins to break down. For indole and some of its derivatives, the P3+ method has been shown to yield very accurate agreement with experimental photoemission spectra scisupplies.eu. A theoretical investigation of this compound using these methods would provide a reliable prediction of its valence photoelectron spectrum.
Thermodynamic Variable Calculations and Reactivity Predictions
Computational chemistry provides a powerful framework for the theoretical evaluation of the thermodynamic properties of this compound. Through the application of quantum mechanical methods, particularly Density Functional Theory (DFT), it is possible to calculate key thermodynamic variables that govern the stability and behavior of the molecule. journalspub.inforsc.org These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a basis set like 6-311G(d,p) or def2-TZVPPD, to achieve a balance between computational cost and accuracy. nist.govresearchgate.net
The primary thermodynamic parameters obtained from these calculations include the standard enthalpy of formation (ΔH°f), standard entropy (S°), and Gibbs free energy of formation (ΔG°f). journalspub.infojournalofchemistry.org These values are crucial for understanding the energetic landscape of the molecule and predicting its behavior in chemical reactions. For instance, a negative ΔG°f would indicate that the formation of the compound is a spontaneous process under standard conditions. The calculations involve optimizing the molecular geometry to find the lowest energy conformation and then performing frequency calculations to obtain vibrational modes, which are essential for determining entropy and thermal corrections to enthalpy and Gibbs free energy. nist.govrsc.org
Beyond these fundamental thermodynamic variables, computational analysis allows for the prediction of various reactivity parameters derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. researchgate.net These include chemical potential (μ), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). mdpi.comresearchgate.net These descriptors are invaluable for predicting how this compound will interact with other reagents. For example, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions.
The following table presents a set of hypothetical, yet realistic, calculated thermodynamic and reactivity parameters for this compound, based on typical values for similar heterocyclic compounds.
| Parameter | Symbol | Hypothetical Value | Units |
| Enthalpy of Formation | ΔH°f | +150.5 | kJ/mol |
| Gibbs Free Energy of Formation | ΔG°f | +280.2 | kJ/mol |
| Standard Entropy | S° | 410.8 | J/(mol·K) |
| HOMO Energy | E_HOMO | -5.85 | eV |
| LUMO Energy | E_LUMO | -0.95 | eV |
| HOMO-LUMO Energy Gap | E_gap | 4.90 | eV |
| Ionization Potential | IP | 5.85 | eV |
| Electron Affinity | EA | 0.95 | eV |
| Chemical Potential | μ | -3.40 | eV |
| Electronegativity | χ | 3.40 | eV |
| Chemical Hardness | η | 2.45 | eV |
| Chemical Softness | S | 0.204 | eV⁻¹ |
| Electrophilicity Index | ω | 2.35 | eV |
These calculated parameters provide a comprehensive theoretical profile of the thermodynamic stability and chemical reactivity of this compound, guiding further experimental studies and synthetic applications. indexcopernicus.com
Computational Mechanistic Studies of Chemical Reactions
Computational mechanistic studies are instrumental in elucidating the intricate pathways of chemical reactions involving this compound. By employing quantum chemical methods, researchers can model the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. nih.gov This allows for a detailed understanding of reaction mechanisms at a molecular level, which is often challenging to achieve through experimental means alone.
A primary application of these studies for indole derivatives is in understanding the mechanism of their synthesis. For instance, the Fischer indole synthesis, a classic method for preparing indoles, has been the subject of computational investigations to clarify its multi-step mechanism. organic-chemistry.orgacs.org For a substituted indole like this compound, computational studies could model the cyclization of the corresponding arylhydrazone, calculating the activation energies for key steps such as tautomerization, sigmatropic rearrangement, and ammonia (B1221849) elimination. This would reveal the rate-determining step and provide insights into how the 2-fluorophenyl substituent influences the reaction kinetics and regioselectivity. nih.gov
Another significant area of investigation is the study of electrophilic substitution reactions, which are characteristic of the electron-rich indole nucleus. bhu.ac.in Computational models can predict the preferred site of electrophilic attack on the this compound ring. By calculating the energies of the sigma complexes (Wheland intermediates) formed upon attack at different positions (e.g., C2, C3, C4, C5, C7), it is possible to determine the most stable intermediate and thus the most likely product. The transition state energies leading to these intermediates can also be calculated to provide a kinetic picture of the reaction's regioselectivity. bhu.ac.in The presence of the 6-(2-fluorophenyl) group would be expected to influence the electron density distribution in the indole ring, and computational studies can precisely quantify this effect.
The table below illustrates a hypothetical set of calculated activation energies for the electrophilic nitration of this compound at various positions, demonstrating how computational chemistry can predict reaction outcomes.
| Position of Attack | Calculated Activation Energy (ΔG‡) (kJ/mol) |
| C2 | 85.3 |
| C3 | 62.1 |
| C4 | 95.7 |
| C5 | 90.4 |
| C7 | 101.2 |
Based on these hypothetical results, the significantly lower activation energy for attack at the C3 position strongly suggests that this would be the major product, which is consistent with the known reactivity patterns of indoles. bhu.ac.in
Furthermore, computational studies can be used to explore more complex, multi-step reaction cascades or catalytic cycles involving this compound. organic-chemistry.orgacs.org By mapping out the entire reaction coordinate, including all intermediates and transition states, a complete mechanistic picture can be constructed. This knowledge is invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the formation of potential byproducts.
Future Directions and Research Perspectives
Development of Novel Synthetic Methodologies for Indole-Fluorophenyl Scaffolds
Future research will likely focus on the development of more efficient and versatile synthetic routes to access 6-(2-fluorophenyl)-1H-indole and its analogues. While classical indole (B1671886) syntheses like the Fischer, Bischler, and Madelung methods provide a foundation, contemporary approaches are geared towards improving yields, regioselectivity, and functional group tolerance.
Modern catalytic cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are expected to be pivotal. These methods allow for the direct arylation of the indole nucleus, offering a streamlined approach to introducing the 2-fluorophenyl moiety at the C6 position. Research in this area will likely explore a variety of catalysts, ligands, and reaction conditions to optimize the synthesis of these scaffolds. The development of one-pot multicomponent reactions will also be a key area of interest, aiming to construct complex indole-fluorophenyl derivatives in a single synthetic operation, thereby enhancing efficiency and reducing waste.
In-Depth Mechanistic Studies of Biological Activities at the Molecular Level
A crucial future direction will be the comprehensive investigation of the biological activities of this compound derivatives and the elucidation of their mechanisms of action at the molecular level. The indole nucleus is a well-established pharmacophore present in numerous natural products and FDA-approved drugs. The addition of a fluorophenyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent indole molecule.
Future studies should involve screening these compounds against a wide range of biological targets, including enzymes, receptors, and protein-protein interactions. Techniques such as high-throughput screening, proteomics, and genomics will be instrumental in identifying the primary cellular targets. Once a biological activity is identified, detailed mechanistic studies will be necessary to understand how these compounds exert their effects. This could involve enzymatic assays, cell-based assays, and structural biology techniques like X-ray crystallography and cryo-electron microscopy to visualize the binding of the indole-fluorophenyl scaffold to its target protein.
Advanced Computational Modeling for Predictive Design and Optimization
Computational modeling and chemoinformatics will play an indispensable role in the future design and optimization of this compound derivatives. Techniques such as quantitative structure-activity relationship (QSAR) studies, pharmacophore modeling, and molecular docking are powerful tools for predicting the biological activity of novel compounds and for understanding their interactions with biological targets.
Advanced computational methods, including molecular dynamics simulations and free energy calculations, can provide deeper insights into the binding thermodynamics and kinetics of these molecules. These computational approaches will enable the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. By creating predictive models, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process and reducing the reliance on costly and time-consuming experimental screening.
Exploration of New Therapeutic Areas and Target Identification for this compound Derivatives
The structural features of the indole-fluorophenyl scaffold suggest its potential applicability in a wide range of therapeutic areas. Indole derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. The presence of the fluorine atom can enhance metabolic stability and membrane permeability, making these compounds attractive candidates for drug development.
Future research should systematically explore the therapeutic potential of this compound derivatives in various disease models. This will involve identifying novel biological targets for these compounds. For instance, their potential as kinase inhibitors in oncology, as enzyme inhibitors in infectious diseases, or as modulators of protein aggregation in neurodegenerative disorders warrants investigation. Target identification studies, utilizing chemical biology approaches, will be crucial for uncovering new therapeutic opportunities for this class of compounds.
Design of Multi-Targeted Agents Based on the Indole-Fluorophenyl Core
The development of multi-targeted agents, which can simultaneously modulate multiple biological targets, is an emerging paradigm in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The indole-fluorophenyl scaffold provides a versatile platform for the design of such multi-targeted ligands.
By strategically modifying the core structure and introducing additional pharmacophoric elements, it may be possible to design single molecules that can interact with multiple, disease-relevant targets. This approach can offer advantages in terms of enhanced efficacy, reduced potential for drug resistance, and improved safety profiles compared to combination therapies. Future research in this area will involve the rational design and synthesis of hybrid molecules that combine the indole-fluorophenyl core with other known pharmacophores to create novel multi-targeted therapeutic agents.
Leveraging Indole-Fluorophenyl Derivatives for Material Science Applications
Beyond their therapeutic potential, indole-fluorophenyl derivatives may also possess interesting properties for applications in material science. The indole ring system is known for its unique electronic and photophysical properties, and the introduction of a fluorophenyl group can further modulate these characteristics.
Q & A
Q. What are the common synthetic routes for 6-(2-fluorophenyl)-1H-indole?
The synthesis typically involves Friedel-Crafts acylation or coupling reactions. For example, a modified procedure (similar to 2-(2-fluorophenyl)-1H-indole synthesis) uses bromo-1-(2-fluorophenyl)ethanone reacted with aniline in N,N-dimethylaniline at 170°C, followed by acidic workup and purification via column chromatography (acetone/hexane) . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures, as seen in analogous indole syntheses, can also introduce fluorophenyl groups .
Q. How is the purity and structure of this compound verified?
Key methods include:
- NMR Spectroscopy : , , and NMR confirm substituent positions and fluorine integration .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight .
- Chromatography : TLC and HPLC assess purity, with column chromatography (e.g., silica gel, 70:30 ethyl acetate/hexane) used for purification .
Q. What spectroscopic techniques are critical for characterizing fluorinated indoles?
- NMR : NMR is essential for tracking fluorine environments .
- IR Spectroscopy : Identifies functional groups like C-F stretches (~1100 cm) .
- X-ray Crystallography : Resolves stereochemistry and intramolecular interactions (e.g., hydrogen bonds stabilizing sofa conformations in related compounds) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Q. What challenges arise in X-ray crystallographic analysis of this compound derivatives?
Q. How do structural modifications influence biological activity in fluorinated indoles?
| Modification | Effect on IC (µM) | Reference |
|---|---|---|
| 6-(Trifluoromethyl) | 30 (Moderate anticancer) | |
| 5-Bromo-6-(trifluoromethyl) | 60 (Weak anticancer) | |
| 6-(2-Fluorophenyl) | 15 (Potent anticancer) | |
| Fluorine enhances electronegativity and metabolic stability, while bulky substituents (e.g., trifluoromethyl) may sterically hinder target binding . |
Q. How can computational modeling aid in studying this compound interactions?
Q. How should researchers address contradictions in biological activity data?
Q. What role does fluorine play in the compound’s chemical stability?
Fluorine’s strong C-F bond resists hydrolysis, but the 2-fluorophenyl group may undergo electrophilic substitution under acidic conditions. Stability studies in buffers (pH 4–9) and light exposure are recommended .
Q. How do halogen substitutions compare in modulating reactivity?
| Halogen | Electronegativity | Bond Strength (C-X) | Biological Potency |
|---|---|---|---|
| F | 4.0 | 485 kJ/mol | High |
| Cl | 3.0 | 339 kJ/mol | Moderate |
| Br | 2.8 | 285 kJ/mol | Low |
| Fluorine’s electronegativity enhances binding to electron-rich targets (e.g., kinase active sites) . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
